![molecular formula C23H25N5O5 B2403342 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1052612-76-6](/img/structure/B2403342.png)
2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
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Description
This compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. 1,2,3-Triazoles have received immense amounts of attention due to their unique electronic properties, which made them attractive scaffolds for catalysis and optical materials . The compound also contains a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups. This group is often found in various pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. A density functional theory (DFT) study could be performed to investigate the electronic properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. 1,2,3-Triazoles can participate in various reactions due to their unique electronic properties .Scientific Research Applications
Catalysis
1,2,3-Triazoles have unique electronic properties that make them attractive scaffolds for catalysis . By introducing p-block elements on the wingtip (C4 position), their electronic properties could be easily tuned .
Optical Materials
1,2,3-Triazoles have been used in the development of optical materials due to their unique electronic properties . For example, the 1,2,3-triazole based complex Re-Phe displayed astounding photoluminescence efficiency with a quantum yield up to 0.69, proving to be an excellent candidate for applications linked to aggregation-induced emission (AIE) .
Drug Discovery
1,2,3-Triazoles synthesized via CuAAC reaction have potential to act as anti-microbial, anti-cancer, anti-viral, anti-inflammatory, anti-tuberculosis, anti-diabetic, and anti-Alzheimer drugs .
Anti-Microbial Activity
1,2,3-Triazoles have shown potential as anti-microbial agents .
Anti-Cancer Activity
1,2,3-Triazoles have shown potential as anti-cancer agents .
Anti-Viral Activity
1,2,3-Triazoles have shown potential as anti-viral agents .
Anti-Inflammatory Activity
1,2,3-Triazoles have shown potential as anti-inflammatory agents .
Anti-Diabetic Activity
1,2,3-Triazoles have shown potential as anti-diabetic agents .
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-5-14-8-6-7-13(2)19(14)24-18(29)12-27-21-20(25-26-27)22(30)28(23(21)31)15-9-10-16(32-3)17(11-15)33-4/h6-11,20-21H,5,12H2,1-4H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBWCIZVFARKFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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